4-(Benzylamino)oxolan-3-ol
Description
4-(Benzylamino)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at position 3 and a benzylamino group at position 3. Its IUPAC name is trans-4-(benzylamino)tetrahydrofuran-3-ol, with stereochemistry specified as (3R,4S) in some sources .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(benzylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
PPYCPKIAXTYTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)oxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with an oxirane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(Benzylamino)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)oxolan-3-ol involves its interaction with specific molecular targets. The benzylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxolane Derivatives with Amino Substituents
4-(Butylamino)-2-(oxolan-3-yl)butan-1-ol (CAS: 2138197-48-3)
- Structure: Features an oxolane ring at position 2 of a butan-1-ol backbone, with a butylamino group at position 4.
- The hydroxyl group’s position (on butan-1-ol vs. oxolane) alters hydrogen-bonding capacity .
- Applications: Limited data, but its structure suggests use as a synthetic intermediate.
4-(Aminomethyl)oxolan-3-ol Hydrochloride
- Structure: Contains an aminomethyl group instead of benzylamino, with a hydrochloride salt.
- Key Differences: The smaller aminomethyl group reduces steric hindrance, while the hydrochloride salt improves aqueous solubility.
Benzylamino-Substituted Compounds in Different Backbones
4-(Benzylamino)but-2-enamido Derivatives
- Structure: But-2-enamido backbone with a benzylamino group. Example: (S,E)-N-(3-Cyano-4-(3-ethynylphenylamino)quinolin-6-yl)-4-(benzylamino)but-2-enamide .
- Key Differences: The α,β-unsaturated amide introduces a conjugated system, enabling Michael addition reactions. The quinoline moiety in the patent example suggests kinase inhibition activity, differing from the oxolane-based target compound .
- Applications : Investigated for anticancer activity due to kinase targeting .
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde (CAS: 111222-25-4)
- Structure: Chromene (coumarin) backbone with benzylamino, ketone, and aldehyde groups.
- Key Differences: The chromene system confers fluorescence properties, while the aldehyde enables Schiff base formation. The benzylamino group here may enhance binding to biological targets like enzymes or DNA .
- Applications: Potential use in fluorescent probes or as a pharmacophore in enzyme inhibitors .
Comparative Data Table
Research Findings and Implications
- Stereochemical Influence: The (3R,4S) configuration of this compound may enhance enantioselectivity in drug-receptor interactions, a feature absent in non-chiral analogs like 4-(butylamino)-2-(oxolan-3-yl)butan-1-ol .
- Lipophilicity vs.
- Biological Activity: Benzylamino-substituted chromenes (e.g., CAS 111222-25-4) demonstrate fluorescence and enzyme inhibition, suggesting that the target compound’s benzylamino group could be leveraged in similar applications .
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